15(R),19(R)-hydroxy Prostaglandin F2alpha is a specific stereoisomer of prostaglandin F2alpha, characterized by hydroxyl groups at the 15 and 19 positions. This compound is a part of the eicosanoid family, which are biologically active lipids derived from arachidonic acid. Prostaglandins play critical roles in various physiological processes, including inflammation, reproduction, and vascular regulation. The biological significance of 15(R),19(R)-hydroxy Prostaglandin F2alpha remains under investigation, particularly regarding its receptor interactions and potential therapeutic applications.
The synthesis of 15(R),19(R)-hydroxy Prostaglandin F2alpha typically involves multi-step organic synthesis techniques. One common method is the enzymatic conversion of prostaglandin precursors using specific hydroxylases that introduce hydroxyl groups at the desired positions.
The molecular structure of 15(R),19(R)-hydroxy Prostaglandin F2alpha features a cyclopentane ring with multiple functional groups:
15(R),19(R)-hydroxy Prostaglandin F2alpha can undergo various chemical reactions typical for prostaglandins:
These reactions are facilitated by specific enzymes such as dehydrogenases and transferases, which modulate the biological activity of the compound .
The mechanism of action for 15(R),19(R)-hydroxy Prostaglandin F2alpha involves binding to specific prostaglandin receptors present on target cells. This interaction triggers intracellular signaling pathways that can lead to various physiological responses:
Research indicates that hydroxylation at positions 15 and 19 may alter receptor affinity and efficacy compared to other prostaglandins .
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation .
15(R),19(R)-hydroxy Prostaglandin F2alpha has potential applications in various scientific fields:
The defining feature of 15(R),19(R)-hydroxy Prostaglandin F₂α is the R-configuration at both C-15 and C-19 hydroxyl groups. This stereochemistry significantly differentiates it from the more common 19(S)-hydroxy metabolites and influences its three-dimensional folding and biological interactions. The C-15 chiral center resides near the carboxylic acid terminus, while the C-19 hydroxyl extends the ω-chain’s functionalization. This R,R configuration creates a distinct spatial orientation that affects hydrogen-bonding capabilities and receptor-binding affinity [1] [8].
Table 1: Stereochemical Configuration of Key Hydroxyl Groups
Chiral Center | Configuration | Structural Region | Biological Significance |
---|---|---|---|
C-15 | R-isomer | Carboxylic acid terminus | Modulates FP receptor binding |
C-19 | R-isomer | ω-chain terminus | Reduces affinity for EP3 receptor |
Canonical PGF₂α C-15 | S-isomer | Carboxylic acid terminus | Standard endogenous configuration |
Unlike endogenous PGF₂α (dinoprost), which possesses a single C-15 S-hydroxyl group, 15(R),19(R)-hydroxy PGF₂α incorporates two additional stereospecific modifications:
Table 2: Structural Comparison with Canonical PGF₂α
Structural Feature | Canonical PGF₂α | 15(R),19(R)-OH PGF₂α | Functional Consequence |
---|---|---|---|
C-15 configuration | 15(S)-hydroxy | 15(R)-hydroxy | Altered H-bonding in prostaglandin receptors |
ω-chain length | Non-hydroxylated at C-19 | 19(R)-hydroxy terminus | Enhanced steric hindrance |
Molecular formula | C₂₀H₃₄O₅ | C₂₀H₃₄O₆ | Increased polarity |
Receptor selectivity (FP:EP3) | ~10:1 | >100:1 (inferred) | Reduced off-target effects |
The dual hydroxylation at C-15(R) and C-19(R) enhances water solubility (~200 mg/mL at 20°C) compared to canonical PGF₂α due to increased hydrogen-bonding capacity [6]. However, these polar groups also introduce stability challenges:
Electrospray ionization mass spectrometry (ESI-MS) reveals characteristic fragmentation pathways:
Table 3: Key Mass Spectrometric Features
Ion Type | m/z Value | Proposed Assignment | Diagnostic Utility |
---|---|---|---|
[M-H]⁻ | 369.2 | Intact molecular ion | Confirms molecular mass |
[M-H-H₂O]⁻ | 351.2 | Dehydration at C-19 | Indicates ω-chain hydroxylation |
[M-H-2H₂O]⁻ | 333.1 | Loss of C-11/C-15 hydroxyls | Confirms polyhydroxy structure |
C₁₃H₁₅O₄⁻ | 291.1 | Cleavage between C-16–C-17 | Distinguishes from 20-hydroxy metabolites |
C₇H₉O₂⁻ | 125.0 | Terminal ω-chain fragment | Specific for C-19 hydroxylation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1